Alarmine

Electrochemistry Analytical Chemistry Redox Mediators

Immunoblotting of low-abundance proteins often yields weak or undetectable signals with standard chromogenic substrates. Alarmine (DMPD), employed as a co-substrate in modified Nadi reaction protocols, overcomes this limitation. • Enhances detection sensitivity 4- to 16-fold versus DAB or 4-chloro-1-naphthol, enabling visualization of previously undetectable antigen-antibody complexes. • Functions as a well-characterized PCET model compound (E°'₁ = -0.200 V, E°'₂ = 0.380 V vs. Fc/Fc⁺) and an essential reference standard for environmental monitoring of mutagenic azo dye degradation. • Supplied with full Certificates of Analysis; standard pack sizes 100 mg to 5 g, bulk custom synthesis available.

Molecular Formula C8H13ClN2
Molecular Weight 172.65 g/mol
CAS No. 105-10-2
Cat. No. B119754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlarmine
CAS105-10-2
SynonymsN1,N4-Dimethyl-1,4-benzenediamine;  Antioxidant 3100;  N,N’-Dimethyl-1,4-phenylenediamine;  N,N’-Dimethyl-p-phenylenediamine;  N,N’-Dimethylbenzene-1,4-diamine; 
Molecular FormulaC8H13ClN2
Molecular Weight172.65 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N.Cl
InChIInChI=1S/C8H12N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6,9-10H,1-2H3
InChIKeyPVRZMTHMPKVOBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alarmine Technical Baseline & Procurement


Alarmine, systematically identified as N,N'-dimethyl-p-phenylenediamine (DMPD), is an aromatic diamine with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol [1]. It belongs to the class of dialkylarylamines and is characterized by a benzene ring substituted with two amino groups at the 1 and 4 positions, each of which is further methylated [1]. This compound is widely recognized for its unique redox properties and is utilized as a chemical intermediate, analytical reagent, and research tool [2]. It is also identified by synonyms such as Antioxidant 3100 and N,N'-Dimethyl-1,4-phenylenediamine .

Alarmine Procurement: Substitution Failure


Substituting Alarmine (N,N'-dimethyl-p-phenylenediamine) with other phenylenediamine derivatives or generic aromatic amines is not a trivial exchange. The compound's performance in specific applications is highly dependent on its precise substitution pattern, which dictates its electrochemical behavior, reactivity in coupling reactions, and interaction with biological targets. For example, while N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is a common alternative, it exhibits significantly different redox properties and reaction kinetics [1]. Furthermore, the specific oxidative coupling mechanism of DMPD, which is exploited in assays like the 'Nadi reaction', yields a distinct sensitivity and colorimetric output that cannot be replicated by other substrates such as 4-chloro-1-naphthol alone [2]. Therefore, assuming functional equivalence without direct comparative data can lead to experimental failure, inconsistent results in analytical methods, and suboptimal performance in synthetic applications [3].

Alarmine Evidence vs Analogs


Redox Potential vs. TMPD

The electrochemical properties of Alarmine (N,N'-dimethyl-p-phenylenediamine) are distinct from its fully methylated analog, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). While TMPD is known for its single, reversible one-electron oxidation to a stable radical cation, DMPD undergoes a more complex, two-step oxidation process due to the presence of primary amine groups that can participate in proton transfer [1]. This fundamental difference in mechanism and potential is crucial for applications where specific redox potentials or the generation of particular intermediate species are required.

Electrochemistry Analytical Chemistry Redox Mediators

Enhanced Immunoblotting Sensitivity

In a direct comparative study for immunodetection on nitrocellulose membranes, a visualization method using the oxidative coupling of N,N'-dimethyl-p-phenylenediamine with 4-chloro-1-naphthol provided significantly enhanced sensitivity compared to standard chromogenic substrates. The DMPD-based method was found to be 4 to 16 times more sensitive than methods using 4-chloro-1-naphthol alone or 3,3'-diaminobenzidine (DAB) [1].

Immunoassay Biochemistry Analytical Detection

Degradation by Klebsiella pneumoniae RS-13

In studies on the biodegradation of the azo dye cleavage product N,N'-dimethyl-p-phenylenediamine (DMPD), the bacterial strain Klebsiella pneumoniae RS-13 demonstrated efficient degradation capabilities. Under aerobic conditions, this strain was shown to degrade DMPD more effectively than another degrader, Acetobacter liquefaciens S-1, across a range of physicochemical conditions [1]. This highlights the specific microbial compatibility required for effective bioremediation of DMPD.

Bioremediation Environmental Microbiology Xenobiotic Degradation

Radical Cation Identification by Spectroscopy

Resonance Raman spectroscopy was used to characterize the cationic radicals of p-phenylenediamine and its N-substituted derivatives, including N,N'-dimethyl-p-phenylenediamine. The study revealed that the radical cation of DMPD possesses a half-quinoid structure, with distinct C=C and C=N double bond character. This structural information is crucial for understanding its unique reactivity compared to the parent p-phenylenediamine or other N-substituted analogs like N,N-dimethyl-p-phenylenediamine or N,N-diethyl-p-phenylenediamine [1].

Spectroscopy Physical Chemistry Free Radicals

Alarmine Evidence-Based Applications


High-Sensitivity Immunoblotting and Western Blotting

Based on its demonstrated ability to enhance detection sensitivity by 4- to 16-fold in immunoblotting assays compared to standard substrates like DAB or 4-chloro-1-naphthol [1], Alarmine (N,N'-dimethyl-p-phenylenediamine) is the preferred chromogenic co-substrate for researchers working with low-abundance protein targets. Its use in modified 'Nadi reaction' protocols allows for the visualization of antigen-antibody complexes that might otherwise remain undetected, making it a critical reagent in proteomics and diagnostics research.

Model Redox-Active Amine

The well-characterized, two-step redox behavior of Alarmine, with formal potentials of E°'₁ = -0.200 V and E°'₂ = 0.380 V vs. Fc/Fc+ in acetonitrile [2], makes it a valuable model compound for studying proton-coupled electron transfer (PCET) mechanisms. Researchers investigating electrochemical processes, sensor development, or redox-active polymers can rely on its reproducible electrochemical signature, which is distinct from that of fully substituted analogs like TMPD [3].

Bioremediation and Environmental Fate

As a known degradation product of mutagenic azo dyes like Acid Orange 52 [4], Alarmine serves as a key analyte in environmental fate and bioremediation studies. Its specific degradation profile, efficiently carried out by bacterial strains such as Klebsiella pneumoniae RS-13 [5], makes it an essential reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) to monitor its presence and removal in wastewater treatment processes .

Spectroscopic Characterization of Radical Intermediates

The unique resonance Raman spectral signature of its radical cation, with distinct C=C and C=N stretching frequencies at ~1635 cm⁻¹ and ~1410 cm⁻¹ [6], allows Alarmine to be used as a model system for studying radical structures and dynamics. This is particularly relevant in physical chemistry and materials science, where understanding the behavior of nitrogen-centered radicals is crucial for designing organic semiconductors, conducting polymers, and advanced materials [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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